![molecular formula C23H26ClN7O5 B1192253 4-((4-((3-Chloro-4-methoxybenzyl)amino)-5-((pyrimidin-2-ylmethyl)carbamoyl)pyrimidin-2-yl)amino)-5-hydroxypentanoic acid](/img/structure/B1192253.png)
4-((4-((3-Chloro-4-methoxybenzyl)amino)-5-((pyrimidin-2-ylmethyl)carbamoyl)pyrimidin-2-yl)amino)-5-hydroxypentanoic acid
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Overview
Description
Avanafil metabolite M16 is a major inactive metabolite of the phosphodiesterase 5 (PDE5) inhibitor avanafil. Avanafil is metabolized by the cytochrome P450 (CYP450) isoforms CYP3A4 and CYP2C to the major metabolites avanafil metabolite M16 and avanafil metabolite M4 as well as minor metabolites.
Scientific Research Applications
Parkinson's Disease Research
- In Parkinson's disease research, a derivative of this compound was used in the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for detecting LRRK2 enzyme activity, crucial in Parkinson's pathology (Wang, Gao, Xu, & Zheng, 2017).
HIV-Protease Inhibitors
- In the field of HIV research, a structurally related compound (AHPPA) was used to obtain less flexible statine analogs, leading to compounds with notable activity against HIV-protease (Scholz, Hecht, Schmidt, & Billich, 1999).
Enzyme Alkylation Studies
- This compound's analog was employed to study the alkylation of pyruvate kinase by 5-chloro-4-oxopentanoic acid, aiding in understanding enzyme modifications and interactions (Chalkley & Bloxham, 1976).
Cocrystal Design
- The compound's pyrimidine unit was used in synthesizing cocrystals with various carboxylic acids, enhancing understanding of molecular structures and hydrogen bonding (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Radiopharmaceutical Research
- Derivatives of this compound were modified to create bifunctional chelators, integral in developing rhenium tricarbonyl complexes for potential use in radiopharmaceuticals (Wei, Babich, Eckelman, & Zubieta, 2005).
Cancer Research
- In cancer research, a derivative of this compound was utilized in synthesizing new compounds for anticancer evaluation against various cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Cation Tautomerism Studies
- This compound was also employed in studying cation tautomerism and crystal structure in various forms of pyrimidinium salts, contributing to the understanding of molecular dynamics and structure (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
properties
Molecular Formula |
C23H26ClN7O5 |
---|---|
Molecular Weight |
515.96 |
IUPAC Name |
4-[[4-[(3-chloro-4-methoxyphenyl)methylamino]-5-(pyrimidin-2-ylmethylcarbamoyl)pyrimidin-2-yl]amino]-5-hydroxypentanoic acid |
InChI |
InChI=1S/C23H26ClN7O5/c1-36-18-5-3-14(9-17(18)24)10-27-21-16(22(35)28-12-19-25-7-2-8-26-19)11-29-23(31-21)30-15(13-32)4-6-20(33)34/h2-3,5,7-9,11,15,32H,4,6,10,12-13H2,1H3,(H,28,35)(H,33,34)(H2,27,29,30,31) |
InChI Key |
PRFBRQCNRFBCHL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)NC(CCC(=O)O)CO)Cl |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Avanafil metabolite M16 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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